pH-Independent Lipophilicity Across Physiological pH
2-(Dimethylamino)hexadecanoic acid exhibits a remarkably stable LogD of 4.06 across both pH 5.5 (endosomal) and pH 7.4 (physiological) conditions, as computed by the ACD/Labs Percepta platform . In contrast, palmitic acid (hexadecanoic acid, CAS 57-10-3) shows a pronounced pH-dependent LogD shift from 6.36 at pH 5.5 to 4.56 at pH 7.4 — a decrease of 1.80 log units — due to progressive ionization of its single carboxylic acid group . The target compound's LogD stability arises from its dual ionizable groups: the carboxylic acid (deprotonated above pH ~4–5) and the tertiary amine (protonated below pH ~8–9), which together maintain a near-constant net charge distribution across this pH window. This property is unavailable in either palmitic acid or N,N-dimethylhexadecylamine (LogP ~6.03, no pH-dependent ionization within physiological range) .
| Evidence Dimension | LogD (octanol-water distribution coefficient) at pH 5.5 and pH 7.4 |
|---|---|
| Target Compound Data | LogD (pH 5.5): 4.06; LogD (pH 7.4): 4.06; ΔLogD (5.5→7.4): 0.00 |
| Comparator Or Baseline | Palmitic acid: LogD (pH 5.5): 6.36; LogD (pH 7.4): 4.56; ΔLogD: −1.80. N,N-Dimethylhexadecylamine: LogP ~6.03 (no ionizable group within physiological pH range; LogD invariant in absence of ionizable functionality) |
| Quantified Difference | Target ΔLogD = 0.00 vs. palmitic acid ΔLogD = −1.80 over the pH 5.5–7.4 window |
| Conditions | ACD/Labs Percepta Platform PhysChem Module v14.00; computed LogD values for target compound (ChemSpider CSID:3336660) and palmitic acid (ChemSpider CSID:960) |
Why This Matters
A pH-invariant LogD across endosomal-to-physiological pH is critical for applications requiring predictable membrane partitioning irrespective of subcellular compartment pH, enabling more reliable in silico ADME modeling and formulation design compared to palmitic acid whose lipophilicity drops nearly 100-fold across the same range.
